molecular formula C11H14N4 B2687465 [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine CAS No. 1052564-18-7

[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine

Cat. No.: B2687465
CAS No.: 1052564-18-7
M. Wt: 202.261
InChI Key: XGHDHYFXORRTKU-UHFFFAOYSA-N
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Description

“[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine” is a chemical compound that is part of the pyrazolylpyridazine family . Pyrazolylpyridazine is a non-fused biheterocyclic system, and its derivatives have a wide spectrum of biological activity . The derivatives of this compound have shown a pronounced stimulating effect on plant growth .


Synthesis Analysis

The synthesis of new potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The reactions of hydrazide A with aryl isocyanate, aryl, and alkyl isothiocyanates were performed . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form specific compounds .

Scientific Research Applications

Coordination Chemistry and Luminescence

  • The synthesis and coordination chemistry of derivatives related to 2,6-di(pyrazol-1-yl)pyridine have been reviewed, highlighting their use in forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual spin-state transitions (Halcrow, 2005). Such compounds have applications in developing sensors and switches.

Potential Biological Activities

  • Schiff bases of 3-aminomethyl pyridine, which may include derivatives of the compound of interest, have shown anticonvulsant activity. These compounds were synthesized through condensation reactions with aryl aldehydes/ketones and exhibited significant seizures protection in various models (Pandey & Srivastava, 2011).
  • New Palladium(II) and Platinum(II) complexes based on pyrrole Schiff bases, potentially including structures similar to the query compound, demonstrated anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).

Materials Science

  • Diiron(III) complexes involving tridentate 3N ligands, akin to the query compound, have been studied as functional models for methane monooxygenases, highlighting the effect of the capping ligand on hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014). This research contributes to understanding and mimicking enzyme functions for industrial applications.

Properties

IUPAC Name

[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8-5-9(2)15(14-8)11-4-3-10(6-12)7-13-11/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHDHYFXORRTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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